

A Comprehensive Technical Guide to 1,1'-Oxalyldiimidazole: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1'-Oxalyldiimidazole**

Cat. No.: **B102452**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1,1'-Oxalyldiimidazole** (ODI), a highly efficient coupling reagent in organic synthesis. It covers the fundamental physicochemical properties, a detailed synthesis protocol, and its diverse applications in the formation of amides, esters, thioesters, and peptides. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures and a summary of key quantitative data.

Introduction

1,1'-Oxalyldiimidazole, also known as Oxalic acid diimidazolide, is a versatile activating agent for carboxylic acids. Its high reactivity and the clean nature of its reactions, where the byproducts are gaseous carbon dioxide, carbon monoxide, and water-soluble imidazole, make it an attractive alternative to other coupling reagents. This guide delineates its synthesis, mechanism of action, and practical applications with detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of **1,1'-Oxalyldiimidazole** is presented in the table below.

Property	Value
CAS Number	18637-83-7
Molecular Formula	C ₈ H ₆ N ₄ O ₂
Molecular Weight	190.16 g/mol
Appearance	Light yellow to brown powder/crystal
Melting Point	114-116 °C
Solubility	Soluble in organic solvents like acetonitrile and benzene

Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, FTIR) for **1,1'-Oxalyldiimidazole** were not available in the searched resources. Researchers should perform their own spectral analysis for characterization.

Synthesis of **1,1'-Oxalyldiimidazole**

A reliable method for the synthesis of **1,1'-Oxalyldiimidazole** involves the reaction of N-trimethylsilylimidazole with oxalyl dichloride.

Experimental Protocol:

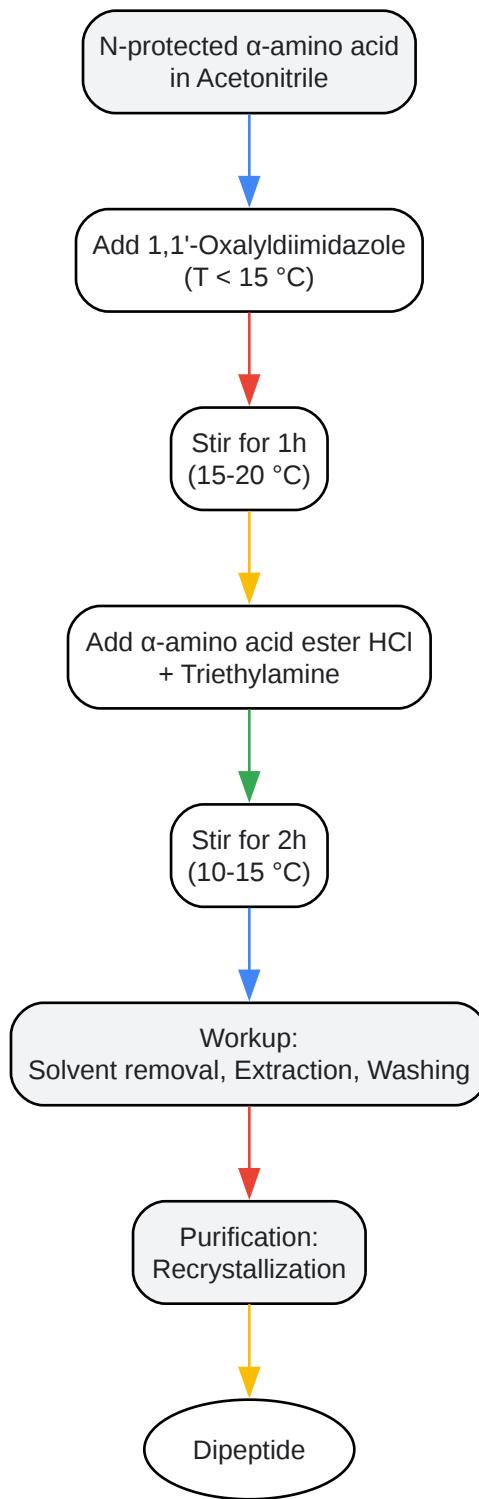
Materials:

- N-trimethylsilylimidazole
- Oxalyl dichloride
- Absolute benzene (anhydrous)

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-trimethylsilylimidazole in absolute benzene.

- Cool the solution in an ice bath.
- Slowly add a solution of oxalyl dichloride in absolute benzene from the dropping funnel to the stirred solution of N-trimethylsilylimidazole.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction progress by a suitable method (e.g., disappearance of starting materials by GC or TLC).
- Upon completion, the solvent and the volatile byproduct (trimethylsilyl chloride) are removed under reduced pressure.
- The resulting solid residue, **1,1'-Oxalyldiimidazole**, can be purified by recrystallization from an appropriate solvent system.


Mechanism of Carboxylic Acid Activation

1,1'-Oxalyldiimidazole activates carboxylic acids by a two-step mechanism, which is illustrated in the diagram below. The initial reaction forms a highly reactive N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by amines, alcohols, or thiols to form the corresponding amides, esters, or thioesters.

1,1'-Oxalyldiimidazole

Carboxylic Acid
(R-COOH)+ ODI
- Imidazole, - CO, - CO₂N-Acyliimidazole
IntermediateImidazole, CO, CO₂Nucleophile
(Amine, Alcohol, Thiol)+ Acyliimidazole
- Imidazole

Amide, Ester, or Thioester

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,1'-Oxalyldiimidazole: Synthesis, Applications, and Experimental Protocols]. BenchChem,

[2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102452#1-1-oxalyldiimidazole-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com